molecular formula C14H12N2O3S B602055 Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161798-02-3

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No. B602055
M. Wt: 288.33
InChI Key:
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Description

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H12N2O3S . It has an average mass of 288.322 Da and a monoisotopic mass of 288.056854 Da . This compound is versatile and can be used in a wide range of pharmaceutical applications, including the synthesis of various drugs and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves several steps . The process starts with 4-Hydroxy-benzonitrile, which is treated with sodium hydrogen sulfide and anhydrous magnesium chloride in dimethylformamide to give thioamide. The thioamide is then directly cyclized .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate are complex and involve multiple steps . The compound is involved in the synthesis of febuxostat, a drug used for the treatment of hyperuricemia and chronic gout .


Physical And Chemical Properties Analysis

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 475.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 76.7±3.0 kJ/mol and a flash point of 241.3±31.5 °C .

Scientific Research Applications

  • Synthesis of Febuxostat : Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of Febuxostat, a drug used to treat hyperuricemia and gout. The synthesis process involves multiple steps, including cyclization, formylation, dehydration, condensation, hydrolysis, and acidification, and is suitable for scale-up production (Shaojie, 2010); (Bin, 2012); (Zheng Zhi-bing, 2008).

  • Detection of Biothiols : This compound has been used in the development of a ratiometric fluorescent probe for the selective detection of cysteine (Cys) and homocysteine (Hcy) in aqueous media. It offers a simple and effective method for the rapid and selective detection of these biothiols over glutathione (GSH) and other amino acids, which is significant in analytical chemistry and diagnostics (Na et al., 2016); (Wang et al., 2017).

  • Antimicrobial Properties : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been studied for its antimicrobial activities against various strains of bacteria and fungi. This research enhances our understanding of the structure-activity relationships of these molecules (Desai et al., 2019).

  • Anti-Cancer Activity : Some derivatives of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have been synthesized and tested for their anticancer activity against breast cancer cells. This highlights the potential of thiazole compounds in cancer treatment (Sonar et al., 2020).

Safety And Hazards

The safety data sheet for Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate suggests that it should be handled with care . It is recommended to use personal protective equipment and follow good laboratory practices when handling this compound .

Future Directions

The future directions for Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate are likely to be influenced by its role in the synthesis of febuxostat and other pharmaceutical compounds . As research progresses, new applications and synthesis methods may be discovered.

properties

IUPAC Name

ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-3-19-14(18)12-8(2)16-13(20-12)9-4-5-11(17)10(6-9)7-15/h4-6,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZFYPEMMFHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694871
Record name Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

CAS RN

161798-02-3
Record name Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161798-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-[4-(benzyloxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylate was suspended in a mixture of THF and ethanol, then palladium-carbon was added thereto, and the mixture was stirred under a hydrogen atmosphere at room temperature to obtain ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. APN: 287.
Name
Ethyl 2-[4-(benzyloxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylate
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palladium-carbon
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Synthesis routes and methods II

Procedure details

Hydroxylamine hydrochloride (35.82 g, 0.515 mol) and sodium formate (46.73 g, 0.687 mol) were added to a solution of ethyl-2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.343 mol) in formic acid (anhydrous, 300 mL) and the reaction mixture was heated to a temperature of about 100° C. for about 8 hours. After completion of reaction, the reaction mixture was cooled to about 40° C. and water was added to it. The reaction mixture was cooled to about 25° C. and stirred for about 1 hour. The solid obtained was filtered, washed with water and dried. The solid was then dissolved in acetone at about 50° C. and water was added slowly over a period of about 30 minutes. The mixture was cooled to about 25° C. and again stirred for about 1 hour. The solid thus obtained was filtered, washed with acetone:water (1:1) mixture and dried to obtain the title product. (Yield: 85 g, 85.9%)
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35.82 g
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46.73 g
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100 g
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300 mL
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